methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate
Overview
Description
Methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H19N5O4S2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.08784645 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Synthesis Approaches
Research has demonstrated innovative synthesis methods involving compounds structurally related to methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate. For instance, studies have explored the reaction of 5-[(dimethylamino)methylene]amino-1-t-butyl (or 2,3-O-isopropylidene-β-D-ribofuranosyl) imidazole-4-carboxylic acids with diethyl phosphorocyanidate, leading to the crystalline imidazole-4-carbonyl cyanides, showcasing a novel synthesis route for acyl cyanides (Nagra, Shaw, & Robinson, 1985).
Chemical Behavior and Reaction Mechanisms
Further research has been conducted on the chemical behavior and reaction mechanisms of related compounds. For example, the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates through the Thorpe-Ziegler reaction demonstrates the influence of substituents on the reaction outcomes and provides insight into the creation of amidine derivatives and substituted pyridothienopyrimidines, highlighting the versatility of these compounds in synthesizing heterocyclic systems (Medvedeva et al., 2010).
Potential Applications
The research also uncovers potential applications for these compounds, particularly in the field of antifungal agents. A novel series of tetrahydrothieno[3,2-c]pyridines has been synthesized and evaluated for their in vitro antifungal activity, revealing significant potential against Candida albicans. This suggests that derivatives of this compound could be optimized and developed as lead compounds for antifungal treatments (Sangshetti et al., 2014).
Properties
IUPAC Name |
methyl 5-(dimethylcarbamoyl)-4-methyl-2-[(pyridine-3-carbonylamino)carbamothioylamino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S2/c1-9-11(16(25)26-4)14(28-12(9)15(24)22(2)3)19-17(27)21-20-13(23)10-6-5-7-18-8-10/h5-8H,1-4H3,(H,20,23)(H2,19,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOCHAUCELTFJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=S)NNC(=O)C2=CN=CC=C2)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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